molecular formula C8F18KNO4S2 B1178063 DaaE protein CAS No. 125626-40-6

DaaE protein

Número de catálogo: B1178063
Número CAS: 125626-40-6
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The DaaE protein is a member of the Dr adhesin family of Escherichia coli, which mediates bacterial adhesion to host cells during infections such as diarrhea and urinary tract infections (UTIs). DaaE specifically binds to decay-accelerating factor (DAF/CD55), a cell surface glycoprotein that regulates complement activation . Structurally, DaaE forms homotrimers, as resolved by X-ray crystallography at 1.48 Å resolution, revealing a conserved architecture shared among Dr adhesins . Key residues involved in DAF binding—including Asp-61, Asp-63, and Glu-126—form a contiguous electronegative surface critical for receptor interaction . Functional studies using surface plasmon resonance (SPR) demonstrate low-affinity binding (Kd ≈ 17.9 μM) with rapid on/off kinetics, a feature shared with other Dr adhesins like DraE .

Propiedades

Número CAS

125626-40-6

Fórmula molecular

C8F18KNO4S2

Sinónimos

DaaE protein

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Similarities

Dr adhesins, including DaaE, DraE, AfaE-I, AfaE-III, AfaE-V, and NfaE-2, share conserved structural features:

  • Trimeric quaternary structure stabilized by hydrophobic interactions .
  • Electrostatic surface properties : DaaE and DraE exhibit electronegative patches near their DAF-binding sites, mediated by acidic residues (Asp/Glu) .
  • DAF-binding mechanism : All Dr adhesins target complement control protein (CCP) domains of DAF, though binding regions vary (Table 1) .

Key Differences

DAF-Binding Specificity :

  • DaaE, DraE, AfaE-III, and AfaE-V bind CCP domains 2–4 of DAF, relying heavily on electrostatic interactions .
  • AfaE-I and NfaE-2 bind CCP-3 and CCP-4 with reduced electrostatic contributions, suggesting distinct binding modes .

Sequence Divergence: The signal peptide and amino-terminal regions of DaaE (F1845 adhesin) diverge from AFA-I, impacting adhesin complex assembly .

Pathogenic Implications :

  • DaaE and DraE are linked to diffuse adherence in diarrheagenic E. coli, while AfaE variants are associated with UTIs .
  • Binding to different DAF domains may influence tissue tropism. For example, CCP-2–4 interactions (DaaE) may target intestinal epithelium, whereas CCP-3–4 binding (AfaE-I) favors urinary tract colonization .

Table 1: Comparative Analysis of DaaE and Related Dr Adhesins

Adhesin DAF-Binding Domains Key Residues Electrostatic Contribution Pathogenic Association Affinity (Kd)
DaaE CCP-2–4 Asp-61, Asp-63, Glu-126 High (electronegative) Diarrhea 17.9 μM
DraE CCP-2–4 Asp-61, Asp-63, Asp-75 High Diarrhea/UTIs ~18 μM
AfaE-I CCP-3–4 Hydrophobic residues Low UTIs Not reported
AfaE-V CCP-2–4 Asp/Glu cluster High UTIs Not reported
NfaE-2 CCP-3–4 Hydrophobic residues Low Neonatal meningitis Not reported

Research Findings and Implications

  • Mutagenesis Studies : Directed mutations in DaaE (e.g., Glu-126→Ala) abolish DAF binding, confirming the functional significance of its electronegative surface .
  • Evolutionary Divergence: Sequence comparisons between DaaE (F1845) and AfaE-I reveal 5' daaE conservation, suggesting structural constraints in the amino-terminal region critical for adhesin assembly .
  • Therapeutic Potential: Targeting DaaE’s DAF-binding interface (e.g., with monoclonal antibodies) could block bacterial adhesion, a strategy less effective against AfaE-I due to its distinct binding mechanism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.